(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid
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Overview
Description
This compound is characterized by its molecular formula C15H15NO4 and a molecular weight of 273.29 g/mol . It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid typically involves the reaction of 3,5-dimethylisoxazole with appropriate phenyl derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps like purification through recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride (NaBH4).
Catalysts: Palladium on carbon, platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
(2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid include:
- (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-butenal
- (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-butenol
Uniqueness
What sets (2E)-3-{2-[(3,5-dimethyl-4-isoxazolyl)methoxy]phenyl}-2-propenoic acid apart is its specific structural configuration and the presence of the isoxazole ring, which imparts unique chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(Z)-3-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H15NO4/c1-10-13(11(2)20-16-10)9-19-14-6-4-3-5-12(14)7-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18)/b8-7- |
InChI Key |
SLDWWPSTPMOYFV-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2/C=C\C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
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